REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([O:10][CH3:11])[CH:3]=1.[CH3:12][CH:13]1[CH2:19][C:18](=[O:20])[O:17][C:15](=[O:16])[CH2:14]1>C1COCC1>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:1][C:18](=[O:20])[CH2:19][CH:13]([CH3:12])[CH2:14][C:15]([OH:17])=[O:16])=[CH:3][C:4]=1[O:10][CH3:11])#[N:7]
|
Name
|
|
Quantity
|
670 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C#N)C=C1)OC
|
Name
|
|
Quantity
|
579 mg
|
Type
|
reactant
|
Smiles
|
CC1CC(=O)OC(C1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with reflux for 14 hr
|
Duration
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14 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=C(C=C1)NC(CC(CC(=O)O)C)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.89 mmol | |
AMOUNT: MASS | 1.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 108.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |